![molecular formula C7H14BNO3 B14698655 3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 17805-81-1](/img/structure/B14698655.png)
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a heterocyclic compound that incorporates boron, nitrogen, and oxygen within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with tris(2-aminoethyl)amine, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents under controlled temperatures.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of borohydrides.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with molecular targets through internal σ-donation to the empty p orbital of boron. This interaction can affect various pathways, including those related to enzyme inhibition and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with silicon instead of boron.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a methoxy group and silicon.
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a phenyl group and silicon
Propriétés
Numéro CAS |
17805-81-1 |
|---|---|
Formule moléculaire |
C7H14BNO3 |
Poids moléculaire |
171.00 g/mol |
Nom IUPAC |
3-methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BNO3/c1-7-6-9-2-4-10-8(12-7)11-5-3-9/h7H,2-6H2,1H3 |
Clé InChI |
DISZJRPUSUZWSJ-UHFFFAOYSA-N |
SMILES canonique |
B12OCCN(CCO1)CC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



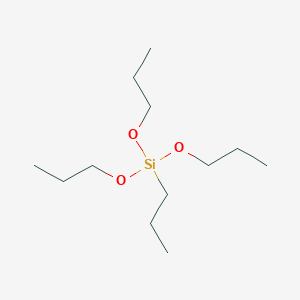

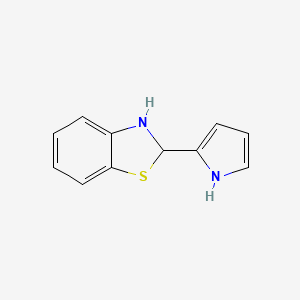
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
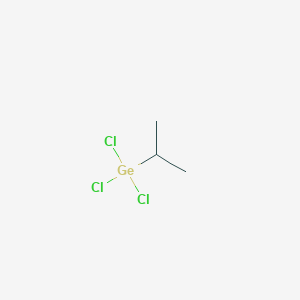
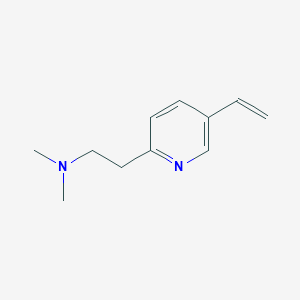
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
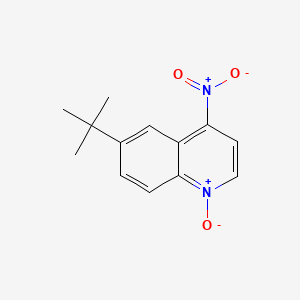
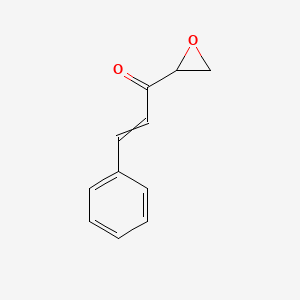
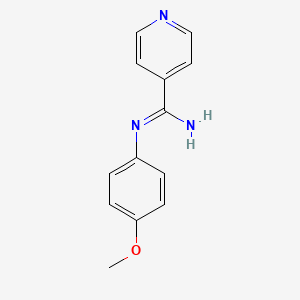
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
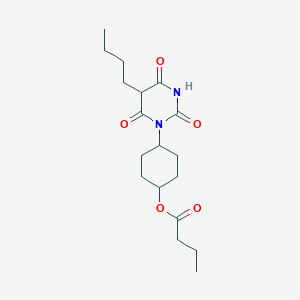
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
